Spiro[4.5]decane-1-sulfonyl chloride
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Overview
Description
Spiro[4.5]decane-1-sulfonyl chloride: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decane-1-sulfonyl chloride typically involves the reaction of spiro[4.5]decane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. Safety measures are strictly followed due to the reactive nature of chlorosulfonic acid .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids and Sulfinic Acids: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: Spiro[4.5]decane-1-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of spiro[4.5]decane-1-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound targets specific molecular pathways by modifying key functional groups in target proteins or enzymes .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.4]nonane: A smaller spirocyclic compound with different reactivity.
Uniqueness: Spiro[4.5]decane-1-sulfonyl chloride is unique due to its specific ring size and the presence of the sulfonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials.
Properties
Molecular Formula |
C10H17ClO2S |
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Molecular Weight |
236.76 g/mol |
IUPAC Name |
spiro[4.5]decane-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2 |
InChI Key |
SMRGQBJAZBSXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
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